1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C8H11IN2O. It is characterized by a pyrazole ring substituted with an ethoxyethyl group and an iodine atom. This compound is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed via the condensation of hydrazines with 1,3-dicarbonyl compounds.
Introduction of the Ethoxyethyl Group: The N-H bond in the pyrazole ring is protected using ethyl vinyl ether, resulting in the formation of the ethoxyethyl group.
Chemical Reactions Analysis
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as phenylacetylene, under Sonogashira cross-coupling conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic systems, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the design of new organic light-emitting diode (OLED) materials.
Synthetic Intermediates: It is a valuable intermediate for the synthesis of other heterocyclic compounds, such as substituted bis(pyrazolo[4,3-d][1,2]diazepinones).
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The iodine atom in the pyrazole ring acts as an electrophile, facilitating substitution reactions with nucleophiles.
Coordination with Transition Metals: The pyrazole ring can coordinate with transition metals, forming complexes that catalyze various organic reactions.
Oxidation and Reduction: The aldehyde group undergoes oxidation and reduction reactions, contributing to the compound’s reactivity and versatility in synthesis.
Comparison with Similar Compounds
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds:
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole: This compound differs by the position of the iodine atom and has similar reactivity and applications.
1-(1-Ethoxyethyl)-4-bromo-1H-pyrazole: The bromine atom in place of iodine affects the compound’s reactivity and the types of reactions it undergoes.
1-(1-Ethoxyethyl)-4-chloro-1H-pyrazole:
Properties
IUPAC Name |
2-(1-ethoxyethyl)-4-iodopyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBYNXKBQIESCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C(=C(C=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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